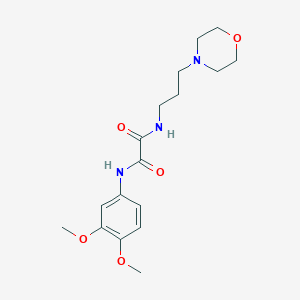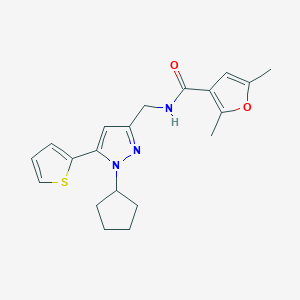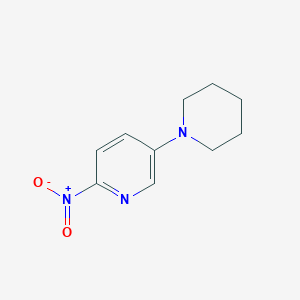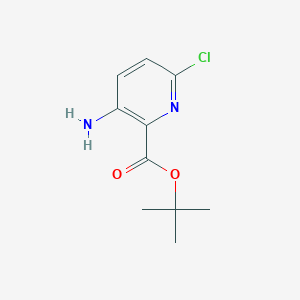![molecular formula C15H14Cl2N2O2S2 B2827951 2-(2,5-dichlorothiophene-3-carboxamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 868965-35-9](/img/structure/B2827951.png)
2-(2,5-dichlorothiophene-3-carboxamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(2,5-dichlorothiophene-3-carboxamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” is a complex organic molecule that contains several functional groups and structural features, including a thiophene ring, a carboxamide group, and a tetrahydrobenzo[b]thiophene moiety .
Synthesis Analysis
While the exact synthesis of this compound is not available, related compounds such as 3-(2,5-dichlorothiophen-3-yl)-5-arylpyrazole-1-carbothioamides have been synthesized by the reaction of (E)-3-aryl-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-ones with thiosemicarbazide .Molecular Structure Analysis
The molecular structure of this compound would be characterized by techniques such as IR spectroscopy, NMR spectroscopy (both 1H and 13C), and mass spectrometry .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For instance, its solubility would be influenced by the polar carboxamide group and the nonpolar aromatic rings .Aplicaciones Científicas De Investigación
Cell Adhesion Inhibition
Research has identified benzo[b]thiophene derivatives, which are structurally related to the chemical , as inhibitors of E-selectin, ICAM-1, and VCAM-1-mediated cell adhesion. This inhibition decreases the adherence of neutrophils to activated endothelial cells, highlighting potential anti-inflammatory applications. For instance, PD 144795, a benzo[b]thiophene derivative, exhibited oral activity in several models of inflammation, emphasizing the therapeutic potential of such compounds in treating inflammatory conditions (Boschelli et al., 1995).
Heterocyclic Synthesis
The chemical serves as a precursor in the synthesis of various heterocyclic compounds, demonstrating its utility in creating novel therapeutic agents. For instance, its reaction with ethyl cyanoacetate or ethyl acetoacetate yields pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives, showcasing its versatility in heterocyclic synthesis (Mohareb et al., 2004).
Crystal Structure Analysis
The synthesis and characterization of related benzo[b]thiophene carboxamides have been carried out, with X-ray diffraction methods revealing detailed crystal structures. These studies provide insights into the molecular arrangements that could influence the biological activity of such compounds (Analytical Sciences: X-ray Structure Analysis Online, 2004).
Antimicrobial Evaluation
Certain derivatives of benzo[b]thiophene carboxamides have been synthesized and evaluated for their antimicrobial properties. By understanding the structure-activity relationships, researchers can design more potent antimicrobial agents (Talupur et al., 2021).
Luminescence Sensing and Pesticide Removal
Thiophene-based metal-organic frameworks (MOFs) incorporating carboxamide functionalities have shown potential as luminescent sensory materials for detecting environmental contaminants such as Hg(II), Cu(II), and Cr(VI). Additionally, these compounds exhibit promising capabilities in the removal of pesticides from water, indicating their environmental application potential (Zhao et al., 2017).
Propiedades
IUPAC Name |
2-[(2,5-dichlorothiophene-3-carbonyl)amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O2S2/c1-18-14(21)11-7-4-2-3-5-9(7)22-15(11)19-13(20)8-6-10(16)23-12(8)17/h6H,2-5H2,1H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBYBNONDZVEXPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=C(SC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-2-methyl-3-nitrobenzamide](/img/structure/B2827869.png)

![5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-(phenylthio)propanamido)thiophene-3-carboxamide](/img/structure/B2827874.png)




![2-(4-ethoxyphenyl)-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2827881.png)
![1-methyl-3-(1-methyl-2-oxopropyl)-10-(4-phenoxyphenyl)-7,8,9,10-tetrahydro-1H-[1,3]diazepino[2,1-f]purine-2,4(3H,6H)-dione](/img/no-structure.png)



![3-Methyl[1,2,4]triazolo[4,3-a][1,3,5]triazine-5,7-diamine](/img/structure/B2827889.png)
![3-(4-Chlorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2827890.png)
